molecular formula C9H7FO4 B8742472 3-Fluoro-2-(methoxycarbonyl)benzoic acid

3-Fluoro-2-(methoxycarbonyl)benzoic acid

Cat. No.: B8742472
M. Wt: 198.15 g/mol
InChI Key: KDSIMLRAHNEPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(methoxycarbonyl)benzoic acid is a fluorinated benzoic acid derivative featuring a methoxycarbonyl (-COOCH₃) group at the 2-position and a fluorine atom at the 3-position. For instance, ruthenium-catalyzed C–H arylation methods (as in ) are applicable to similar benzoic acid derivatives, enabling efficient functionalization for drug intermediates . The compound’s fluorine and ester substituents likely enhance its electronic properties, making it a candidate for use in medicinal chemistry or material science.

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

3-fluoro-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7FO4/c1-14-9(13)7-5(8(11)12)3-2-4-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

KDSIMLRAHNEPRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, their molecular properties, and applications based on the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
3-Fluoro-2-(methoxycarbonyl)benzoic acid* C₉H₇FO₄† ~198.15‡ 3-F, 2-COOCH₃ Potential pharmaceutical intermediate Inferred
2,6-Difluoro-3-(methoxycarbonyl)benzoic acid C₁₀H₇F₂O₄ 278.58 2,6-F, 3-COOCH₃ Building block for organic synthesis
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid C₉H₆BrClO₄ 293.50 5-Br, 2-Cl, 4-COOCH₃ Intermediate for SGLT2 inhibitors
3-Methoxy-2-(methoxycarbonyl)benzoic acid C₁₀H₁₀O₅ 210.18 3-OCH₃, 2-COOCH₃ Not specified; ester derivative
3-Fluoro-2-(methylamino)benzoic acid C₈H₈FNO₂ 169.15 3-F, 2-NHCH₃ Research use in pharmacophore design
2-Fluoro-3-hydroxybenzoic acid C₇H₅FO₃ 156.11 2-F, 3-OH Pharmaceutical applications

*Target compound; †Inferred from substituent analysis; ‡Calculated based on analogous structures.

Key Structural and Functional Differences

Fluorine vs. Other Halogens :

  • The presence of fluorine (electron-withdrawing) at the 3-position in the target compound enhances acidity and metabolic stability compared to bromine or chlorine in analogs like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (). The latter is used in diabetes drug intermediates due to halogen-directed reactivity .

Ester vs. Hydroxy/Amino Groups: Replacing the methoxycarbonyl group with a hydroxy (e.g., 2-fluoro-3-hydroxybenzoic acid, ) or methylamino group () alters solubility and biological activity. Hydroxy-substituted analogs are more polar, favoring aqueous solubility, while methylamino groups may enable hydrogen bonding in drug-receptor interactions .

Positional Isomerism: 2,6-Difluoro-3-(methoxycarbonyl)benzoic acid () exhibits two fluorine atoms, increasing steric hindrance and reducing reactivity compared to the mono-fluoro target compound.

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